5-Hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate
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Overview
Description
5-Hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalytic amount of iron (III) chloride . Another approach is the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, yielding N-alkoxycarbonyl pyrroles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxypentyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 5-Carboxypentyl 4-formyl-1H-pyrrole-2-carboxylate.
Reduction: 5-Hydroxypentyl 4-hydroxymethyl-1H-pyrrole-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxypentyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within the body .
Comparison with Similar Compounds
Similar Compounds
4-Formyl-1H-pyrrole-2-carboxylic acid: Lacks the hydroxypentyl group, making it less soluble and bioavailable.
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Contains additional methyl groups, altering its chemical reactivity and biological activity.
4-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid: Similar structure but with a different side chain, affecting its overall properties.
Uniqueness
5-Hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate is unique due to the presence of both the hydroxypentyl and formyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
918625-10-2 |
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Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
5-hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H15NO4/c13-4-2-1-3-5-16-11(15)10-6-9(8-14)7-12-10/h6-8,12-13H,1-5H2 |
InChI Key |
UMPWXOOZQGWSJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1C=O)C(=O)OCCCCCO |
Origin of Product |
United States |
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